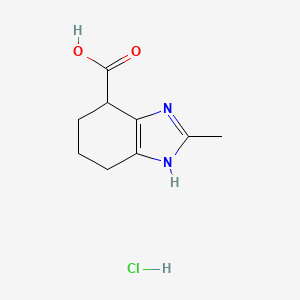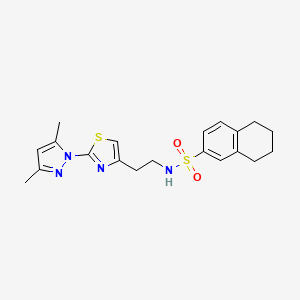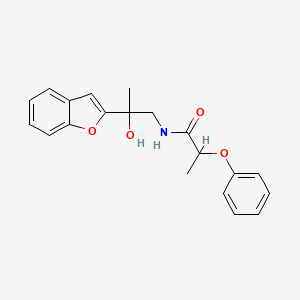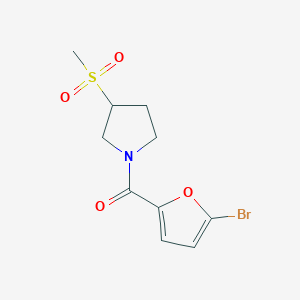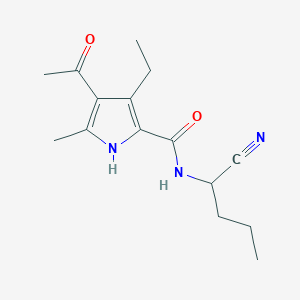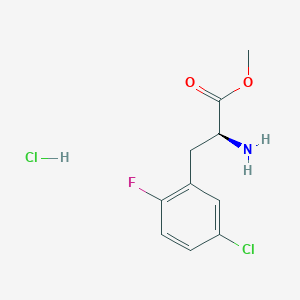
Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride is a synthetic compound used in scientific research. It is a member of the class of compounds known as amino acid derivatives and is commonly referred to as L-838,417. This compound has been shown to have potential therapeutic applications in the treatment of various medical conditions.
Mechanism of Action
The exact mechanism of action of Methyl (Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride is not fully understood. However, it is believed to act as a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is involved in the regulation of glutamate release in the brain and has been implicated in the pathophysiology of several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Methyl (Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA in the brain, which is involved in the regulation of anxiety and mood. Additionally, it has been shown to decrease the release of glutamate, which is involved in the development of neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl (Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride in lab experiments is its selectivity for the mGluR2 receptor. This allows for more precise targeting of this receptor and reduces the potential for off-target effects. However, one limitation is that this compound has not been extensively studied in humans and its safety profile is not fully understood.
Future Directions
There are several future directions for research on Methyl (Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride. One area of interest is its potential applications in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models and may have potential as a treatment for substance abuse disorders. Additionally, further research is needed to fully understand the safety profile of this compound and its potential for use in humans.
Synthesis Methods
The synthesis of Methyl (Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride is a multi-step process. The first step involves the reaction of 5-chloro-2-fluorobenzaldehyde with ethyl glycinate to form an intermediate compound. This intermediate is then reacted with methyl chloroformate to form the final product.
Scientific Research Applications
Methyl (Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to have potential applications in the treatment of neuropathic pain, cognitive disorders, and addiction.
properties
IUPAC Name |
methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKWGGANAPOQQZ-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=CC(=C1)Cl)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=C(C=CC(=C1)Cl)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145869351 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2623875.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2623877.png)

![4-ethyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2623881.png)
